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molecular formula C5H6N2O B101695 4-Hydroxy-5-methylpyrimidine CAS No. 17758-52-0

4-Hydroxy-5-methylpyrimidine

Cat. No. B101695
M. Wt: 110.11 g/mol
InChI Key: SHLJOANTPJWIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778925B2

Procedure details

A mixture of 5-methyl-3H-pyrimidin-4-one (0.60 g, 3.6 mmol) and phosphorous oxychloride (2.0 mL) was heated at 90° C. for 2.5 h. The mixture was evaporated to dryness under reduced pressure and the resultant solid was purified by sublimation under reduced pressure to furnish the title compound as a white solid. This compound was unstable to air and was used immediately in the next step.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[NH:4][CH:5]=[N:6][CH:7]=1.P(Cl)(Cl)([Cl:11])=O>>[ClH:11].[Cl:11][C:3]1[C:2]([CH3:1])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CC=1C(NC=NC1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant solid was purified by sublimation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=NC=NC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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